molecular formula C9H18N2O4 B7960487 (R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

(R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B7960487
M. Wt: 218.25 g/mol
InChI Key: HNGRJOCEIWGCTB-ZCFIWIBFSA-N
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Description

®-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of significant interest in the field of synthetic organic chemistry due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate typically involves the protection of the amino group of an amino acid derivative with a Boc group. One common method involves the reaction of ®-3-amino-2-hydroxypropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions include deprotected amines, coupled peptides, and various oxidized or reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and drug candidates.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    ®-3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure but without the methyl ester group.

    ®-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)butanoate: Similar structure with an additional carbon in the backbone.

Uniqueness

®-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its specific stereochemistry and the presence of both a Boc protecting group and a methyl ester group. This combination of features makes it particularly useful in selective synthetic applications and in the study of stereochemical effects in biochemical processes .

Properties

IUPAC Name

methyl (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGRJOCEIWGCTB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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